molecular formula C9H5BrF2O B6223672 6-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one CAS No. 2768326-38-9

6-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one

Cat. No.: B6223672
CAS No.: 2768326-38-9
M. Wt: 247
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Description

6-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one is a chemical compound that belongs to the class of indanones It is characterized by the presence of bromine and fluorine atoms attached to an indanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one typically involves the bromination and fluorination of an indanone precursor. One common method includes the following steps:

    Bromination: The indanone precursor is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Fluorination: The brominated intermediate is then subjected to fluorination using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).

    Reduction: Reducing agents (e.g., sodium borohydride) in solvents like methanol or ethanol.

    Oxidation: Oxidizing agents (e.g., potassium permanganate) in aqueous or organic solvents.

Major Products

    Substitution: Formation of substituted indanone derivatives.

    Reduction: Formation of 6-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-ol.

    Oxidation: Formation of 6-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-carboxylic acid.

Scientific Research Applications

6-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as organic photovoltaic devices and fluorescent dyes.

Mechanism of Action

The mechanism of action of 6-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2,2-difluoro-2,3-dihydro-1H-inden-1-one: Lacks the bromine atom, which may result in different reactivity and biological activity.

    6-bromo-2,3-dihydro-1H-inden-1-one: Lacks the fluorine atoms, which can affect its chemical properties and applications.

    2-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one: Similar structure but with bromine at a different position, leading to variations in reactivity.

Uniqueness

6-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one is unique due to the simultaneous presence of bromine and fluorine atoms, which can significantly influence its chemical reactivity and potential applications. The combination of these halogens can enhance its stability, binding affinity, and overall performance in various applications.

Properties

CAS No.

2768326-38-9

Molecular Formula

C9H5BrF2O

Molecular Weight

247

Purity

95

Origin of Product

United States

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